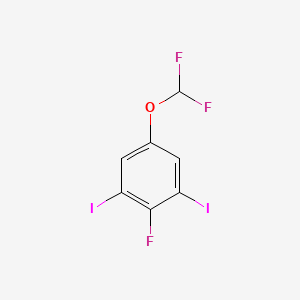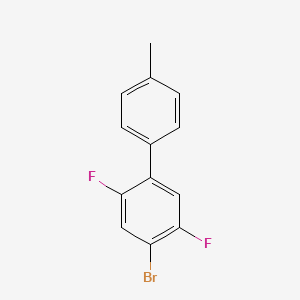
Methyl 3-bromo-2-chloro-5-cyanobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-2-chloro-5-cyanobenzoate is an organic compound with the molecular formula C9H5BrClNO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and cyano functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-chloro-5-cyanobenzoate typically involves the bromination and chlorination of a benzoic acid derivative, followed by esterification. One common method includes:
Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Esterification: The final step involves converting the carboxylic acid group to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 3-bromo-2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with new functional groups replacing bromine or chlorine.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
科学的研究の応用
Methyl 3-bromo-2-chloro-5-cyanobenzoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the manufacture of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of Methyl 3-bromo-2-chloro-5-cyanobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, while the cyano group can engage in hydrogen bonding or dipole-dipole interactions. These interactions can modulate the activity of biological targets, leading to various effects.
類似化合物との比較
Similar Compounds
- Methyl 3-chloro-5-cyanobenzoate
- Methyl 2-bromo-5-cyanobenzoate
- Methyl 3-bromo-2-chloro-5-methylbenzoate
Uniqueness
Methyl 3-bromo-2-chloro-5-cyanobenzoate is unique due to the specific combination of bromine, chlorine, and cyano groups on the benzoate structure. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds.
特性
分子式 |
C9H5BrClNO2 |
|---|---|
分子量 |
274.50 g/mol |
IUPAC名 |
methyl 3-bromo-2-chloro-5-cyanobenzoate |
InChI |
InChI=1S/C9H5BrClNO2/c1-14-9(13)6-2-5(4-12)3-7(10)8(6)11/h2-3H,1H3 |
InChIキー |
NHQILOOEAJAILT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


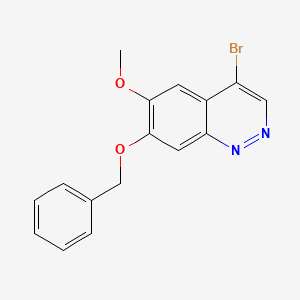

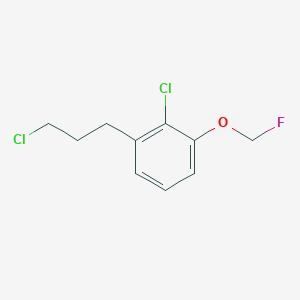
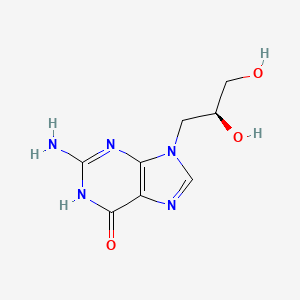

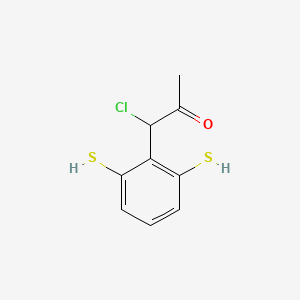

![(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14035765.png)

